1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLPHZIPWLMATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis
One common method involves the reaction of 4-fluoroaniline and benzaldehyde with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a greener and more efficient alternative. This method uses solid supports like acidic alumina or montmorillonite clay to facilitate the reaction under microwave irradiation, eliminating the need for additional catalysts like HCl and reducing reaction times.
One-Pot Synthesis
Another approach involves a one-pot reaction where aryl aldehydes are treated with NaCN to form a cyclin intermediate, which is then condensed with thiourea to yield the imidazole-2-thione.
Reaction Conditions and Reagents
The choice of reagents and conditions is critical for optimizing the yield and purity of the product.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Conventional | 4-Fluoroaniline, Benzaldehyde, Thiourea, HCl | Reflux in hexanol, 4 hours | 50% |
| Microwave-Assisted | 4-Fluoroaniline, Benzaldehyde, Thiourea, Acidic Alumina/Montmorillonite | Microwave irradiation, 1.5 hours | 72% |
| One-Pot | Aryl Aldehyde, NaCN, Thiourea | Reflux in n-butanol | Good yield |
Industrial Production Considerations
For industrial-scale production, optimizing reaction parameters such as temperature, pH, and reaction time is essential. Automated reactors and precise solvent selection are critical to ensure high yield and purity. Purification steps, including crystallization and chromatography, are also vital to meet the required specifications.
Research Findings and Applications
This compound has been explored for its potential biological activities, including enzyme inhibition and receptor modulation. The presence of fluorine and phenyl groups enhances its interaction with biological targets, making it a valuable compound for therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfone.
Reduction: The imidazole ring can be reduced to form a diamine derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) are employed, often in polar aprotic solvents.
Major Products Formed:
Sulfone Derivatives: Resulting from the oxidation of the thione group.
Diamine Derivatives: Formed through the reduction of the imidazole ring.
Substituted Fluorophenyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione, exhibit notable antimicrobial properties. A study found that imidazole derivatives with fluorine substitutions demonstrated enhanced activity against mycobacterial strains, including Mycobacterium abscessus and Mycobacterium tuberculosis .
Anticonvulsant Properties
In the realm of neuropharmacology, thiazole and imidazole derivatives have shown promise as anticonvulsants. The mechanism often involves modulation of GABAergic activity or sodium channel inhibition . The specific compound under discussion may share similar pathways that warrant further investigation.
Anticancer Potential
Imidazole compounds have been explored for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, suggesting potential as chemotherapeutic agents. For example, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
Case Study 1: Antimycobacterial Activity
A recent study synthesized several benzenesulfonamide-bearing functionalized imidazoles, including derivatives of this compound. These compounds displayed significant activity against M. tuberculosis and were more potent than some conventional antibiotics .
Case Study 2: Structure-Activity Relationship Analysis
Research on thiazole-bearing molecules highlighted the importance of substituents on the phenyl ring in enhancing biological activity. Compounds with electron-withdrawing groups like fluorine showed increased potency in antimicrobial assays . This suggests that modifications to the structure of this compound could lead to improved efficacy.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The compound’s activity and physicochemical properties are influenced by substituent positions and electronic effects. Key comparisons include:
Fluorophenyl Substitution Position
- 1-(4-Fluorophenyl)imidazoline-2-thione (target compound): The para-fluorine atom on the phenyl ring contributes strong electron-withdrawing effects, enhancing stability and binding affinity to biological targets .
Core Heterocycle Modifications
- PF-03491165 (): A complex imidazole derivative with cyclopropyl and fluorobenzylcarbamoyl groups, demonstrating how bulky substituents enhance target specificity in therapeutic applications .
Thione vs. Other Functional Groups
- 5-(4-Fluorophenyl)-1H-imidazol-2-amine (): Replacement of the thione group with an amine reduces hydrogen-bonding capacity, likely diminishing enzyme inhibitory activity .
- 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole (): Substitution of thione with a thiophene ring alters electronic properties, shifting activity toward different biological targets .
IC50 Correlations
- Chalcone Derivatives (): Compounds with para-bromo (ring A) and para-fluoro (ring B) substitutions (e.g., 2j) exhibit lower IC50 values (~4.7 μM) compared to methoxy-substituted analogs (IC50 >70 μM). This aligns with the target compound’s para-fluoro group, suggesting enhanced potency due to electron-withdrawing effects .
- Non-Piperazine Chalcones (): Iodine at the meta position of ring A (e.g., 2h, 2n) increases steric bulk, reducing activity. The target compound avoids this with a simpler substitution pattern .
Enzyme Inhibition
Physicochemical Properties
- Crystallinity : The isostructural compounds in crystallize in triclinic systems with high planarity, suggesting similar crystallinity for the target compound, which may aid in formulation .
- Solubility : Methoxy and hydroxyl substituents (e.g., compounds 2p, 15 in ) improve aqueous solubility compared to halogenated derivatives like the target compound, which may require prodrug strategies for bioavailability .
Biological Activity
1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS No. 1097132-88-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C15H11FN2S
- Molecular Weight : 270.32 g/mol
- CAS Number : 1097132-88-1
Research indicates that compounds similar to this compound exhibit significant anticancer properties through mechanisms such as DNA intercalation and topoisomerase II inhibition. These actions are crucial in disrupting the replication of cancer cells.
Anticancer Activity
A study highlighted the anticancer potential of imidazole derivatives, including those with thione functionalities. Specifically, compounds structurally related to this compound showed promising results against various cancer cell lines:
In this study, compounds 5b and 5h demonstrated higher anticancer activity compared to doxorubicin, indicating that modifications in the imidazole structure can enhance efficacy.
DNA Intercalation
The ability of imidazole derivatives to intercalate into DNA has been studied extensively. The hybridization of acenaphthylenone with imidazole-thione structures has shown enhanced DNA binding affinity, leading to increased cytotoxicity against cancer cells. This mechanism involves direct interaction with the DNA helix, disrupting its function and promoting apoptosis in malignant cells .
Study on Imidazole Derivatives
In a recent study published in Molecules, a series of imidazole derivatives were synthesized and evaluated for their antiproliferative effects against several cancer cell lines, including MCF-7 and HepG2. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
Pharmacokinetics and In-Silico Studies
Pharmacokinetic profiles and in-silico predictions have also been conducted to assess the bioavailability and metabolic stability of these compounds. Molecular docking studies revealed favorable interactions between the target proteins and the synthesized imidazoles, suggesting a strong potential for therapeutic application .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione?
The compound is typically synthesized via cyclocondensation reactions. For example, a benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) reacts with a primary amine and a thiourea precursor under acidic or basic conditions. Solvents like ethanol or DMF, along with catalysts such as acetic acid or ammonium acetate, are used to facilitate the reaction. Purification involves recrystallization or column chromatography, followed by structural validation using elemental analysis and spectroscopic techniques .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm proton and carbon environments, particularly the thione (C=S) group and fluorophenyl substituents.
- IR spectroscopy : Identification of characteristic C=S stretching vibrations (~1200–1250 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹).
- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol) and intermolecular interactions, such as hydrogen bonding or π-stacking, as seen in structurally similar imidazole-thiones .
- Elemental analysis : Validates empirical formula consistency between theoretical and experimental values .
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?
The electron-withdrawing fluorine atom increases the compound’s polarity and enhances intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). This can elevate melting points and solubility in polar solvents compared to non-fluorinated analogs. Comparative studies on fluorophenyl vs. phenyl derivatives show differences in π-π stacking efficiency and crystal packing .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?
Molecular docking and density functional theory (DFT) calculations are used to model interactions with biological targets. For example, docking studies with enzymes (e.g., α-glucosidase) reveal binding modes where the fluorophenyl group engages in hydrophobic interactions, while the thione moiety participates in hydrogen bonding. DFT optimizations assess tautomeric stability (thione vs. thiol forms) and charge distribution .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?
Discrepancies may arise from tautomerism or dynamic processes. Strategies include:
- Variable-temperature NMR : To slow exchange processes and resolve splitting patterns.
- 2D NMR (COSY, NOESY) : Identifies coupling partners and spatial proximity of protons.
- X-ray crystallography : Provides definitive evidence of the dominant tautomer in the solid state .
Q. What reaction optimization strategies improve yields in the synthesis of derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) improve regioselectivity.
- Microwave-assisted synthesis : Reduces reaction time and increases purity .
Q. How do structural modifications (e.g., substituent variation) affect the compound’s biological activity?
SAR studies on imidazole-thiones demonstrate that electron-withdrawing groups (e.g., -F, -CF₃) enhance inhibitory activity against enzymes like α-glucosidase. For example, derivatives with para-fluorophenyl groups show higher binding affinity compared to methoxy or methyl substituents due to improved hydrophobic interactions .
Q. What experimental approaches confirm the tautomeric equilibrium between thione and thiol forms?
- UV-Vis spectroscopy : Monitors absorbance shifts associated with tautomeric transitions.
- Mass spectrometry : Detects ionized species corresponding to each tautomer.
- Theoretical calculations : Compare relative Gibbs free energies of tautomers to predict stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
